molecular formula C13H9NO3S B8040436 2-Methoxy-3-nitrodibenzothiophene

2-Methoxy-3-nitrodibenzothiophene

Cat. No.: B8040436
M. Wt: 259.28 g/mol
InChI Key: CKGTWAKTBVAXHH-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrodibenzothiophene is a useful research compound. Its molecular formula is C13H9NO3S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-3-nitrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-11-6-9-8-4-2-3-5-12(8)18-13(9)7-10(11)14(15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGTWAKTBVAXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Dibenzothiophene

The nitration of dibenzothiophene forms the foundational step for introducing the nitro group at position 3. A validated protocol involves:

  • Reagents : Fuming nitric acid (65–70%) in glacial acetic acid.

  • Conditions : Reaction at 80–90°C for 40–60 minutes under vigorous stirring.

  • Outcomes :

    • Yield : 75–85% for 3-nitrodibenzothiophene.

    • Regioselectivity : Nitration occurs predominantly at position 3 due to electron-donating effects of the sulfur atom in the thiophene ring.

    • Byproducts : Isomeric 1-nitro and 4-nitro derivatives (5–15%), separable via recrystallization.

Table 1: Nitration Optimization Parameters

ParameterValue/RangeImpact on Selectivity
Nitrating AgentHNO₃ (65%) in HOAcEnsures controlled nitration
Temperature80–90°CHigher temps favor position 3
Reaction Time40–60 minProlonged time increases byproducts

Methoxylation at Position 2

The nitro-substituted intermediate undergoes methoxylation using dimethyl sulfate (DMS) under alkaline conditions:

  • Reagents : DMS, sodium hydroxide (2.5–3.0 eq), methanol solvent.

  • Conditions : 35–45°C for 4–6 hours.

  • Outcomes :

    • Yield : 70–78% for 2-methoxy-3-nitrodibenzothiophene.

    • Purity : >98% after recrystallization (isopropanol/water).

    • Key Challenge : Competing O-methylation of acetic acid solvent, mitigated by using excess DMS.

Table 2: Methoxylation Efficiency

BaseSolventMethylation Efficiency (%)
NaOHMethanol78
K₂CO₃DMF65
NaOMeTHF72

Halogen Substitution Followed by Nitration

Synthesis of 2-Chlorodibenzothiophene

A halogenated precursor enables nucleophilic methoxylation:

  • Synthesis : Direct chlorination of dibenzothiophene using Cl₂/AlCl₃ at 50°C.

  • Yield : 88–92%.

Methoxylation via Nucleophilic Aromatic Substitution

2-Chlorodibenzothiophene reacts with sodium methoxide:

  • Conditions : Methanol solvent, 25–30°C, 4–5 hours.

  • Outcomes :

    • Yield : 86–90% for 2-methoxydibenzothiophene.

    • Purity : 99% (HPLC).

Nitration of 2-Methoxydibenzothiophene

The methoxy group directs nitration to position 3 (ortho to OMe):

  • Reagents : HNO₃ (70%) in H₂SO₄/HOAc (1:1).

  • Conditions : 0–5°C to minimize over-nitration.

  • Yield : 68–72%.

Table 3: Comparative Analysis of Halogen Route

StepYield (%)Purity (%)Key Advantage
Chlorination9095High regioselectivity
Methoxylation8899Minimal byproducts
Nitration7097Directed by OMe group

Directed Lithiation and Functionalization

Lithiation at Position 2

Butyllithium-mediated deprotonation enables direct functionalization:

  • Conditions : LDA (2.2 eq), THF, -78°C.

  • Intermediate : 2-lithiodibenzothiophene, trapped with methyl iodide.

Nitration of 2-Methoxydibenzothiophene

Identical to Method 2.3, yielding this compound.

Advantages :

  • Avoids halogenation steps.

  • Suitable for gram-scale synthesis.

Limitations :

  • Requires anhydrous conditions and cryogenic temperatures.

Challenges and Optimization Strategies

Isomer Control During Nitration

  • Byproduct Formation : 1-nitro and 4-nitro isomers (5–20%).

  • Mitigation :

    • Use of polar aprotic solvents (e.g., DMF) to enhance para selectivity.

    • Low-temperature nitration (-10°C) reduces isomerization.

Purification Techniques

  • Recrystallization : Isopropanol/water (5:1) removes nitro isomers.

  • Column Chromatography : Silica gel with hexane/EtOAc (8:2) for final product .

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